3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide
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Overview
Description
3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. The indole intermediate can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The triazole intermediate can be prepared via a Huisgen cycloaddition reaction between an azide and an alkyne.
The final step involves coupling the indole and triazole intermediates with a propanamide linker. This can be achieved through a condensation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group of the propanamide, facilitating its reaction with the amine group of the indole-triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, would be considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the indole moiety’s fluorescence properties.
Medicine: Investigated for its anticancer properties, particularly in targeting microtubules in cancer cells.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to target microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest in the G2/M phase . This results in the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116): Another indole derivative with potent anticancer activity.
2-(1H-indol-3-yl)acetonitrile: Known for its fluorescence properties and used in the development of fluorescent probes.
(6-fluoro-1H-indol-3-yl)acetic acid:
Uniqueness
3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide is unique due to its combination of an indole and triazole moiety, which imparts a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and material science.
Properties
Molecular Formula |
C20H18FN5O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(6-fluoroindol-1-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C20H18FN5O2/c1-28-17-5-3-2-4-15(17)19-23-20(25-24-19)22-18(27)9-11-26-10-8-13-6-7-14(21)12-16(13)26/h2-8,10,12H,9,11H2,1H3,(H2,22,23,24,25,27) |
InChI Key |
UBCYDKRQEHVBHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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